molecular formula C10H12ClIN2O2 B1428251 N-(2-Chloro-4-hydroxy-6-iodopyridin-3-YL)pivalamide CAS No. 1305324-95-1

N-(2-Chloro-4-hydroxy-6-iodopyridin-3-YL)pivalamide

Cat. No. B1428251
M. Wt: 354.57 g/mol
InChI Key: WNCSGUAFIACQEZ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “N-(2-Chloro-4-hydroxy-6-iodopyridin-3-YL)pivalamide” can be represented by the SMILES string CC(C)(C)C(=O)Nc1ccc(I)nc1Cl . This string is a representation of the compound’s structure using ASCII strings.


Physical And Chemical Properties Analysis

“N-(2-Chloro-4-hydroxy-6-iodopyridin-3-YL)pivalamide” has a molecular weight of 354.57 g/mol. It is a solid compound . The InChI key, which is a unique identifier for the compound, is QXSGQKGYTRBNNT-UHFFFAOYSA-N .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

  • Synthesis of Complex Molecules : N-(2-Chloro-4-hydroxy-6-iodopyridin-3-YL)pivalamide and its analogs play a crucial role in the synthesis of complex molecules. For instance, compounds structurally related to N-(2-Chloro-4-hydroxy-6-iodopyridin-3-YL)pivalamide were used in the synthesis of bithiazole correctors for cystic fibrosis therapy (Yu et al., 2008).

  • Characterization of Molecular Structure : The molecular structure of compounds containing the N-(2-Chloro-4-hydroxy-6-iodopyridin-3-YL)pivalamide moiety has been studied, providing insights into their chemical behavior and potential applications. For example, the molecular structure of a related compound, N-(3-{[(Z)-(3-Hy­droxy-4-methyl­phen­yl)imino]­meth­yl}pyridin-2-yl)pivalamide, was characterized to understand its conformation and stability (Atalay et al., 2016).

Pharmacological Research

  • Synthesis of Radioligands : Derivatives of N-(2-Chloro-4-hydroxy-6-iodopyridin-3-YL)pivalamide are used in the synthesis of radioligands for imaging receptors in pharmacological studies. For example, MK-1064, a related compound, was synthesized for imaging the orexin-2 receptor (Gao et al., 2016).

  • Formation of Metabolites : Studies on related compounds indicate their metabolism and hemoglobin adduct formation in humans, providing essential data for understanding the pharmacokinetics and potential therapeutic applications of these compounds (Fennell et al., 2005).

Catalysis and Chemical Reactions

  • Catalysis in Organic Synthesis : Compounds related to N-(2-Chloro-4-hydroxy-6-iodopyridin-3-YL)pivalamide have been utilized in various catalytic processes. For example, a synthesis method involving hydroamination catalyzed by copper was reported, where the N-pivaloyl group was critical for facilitating the reaction (Ichikawa et al., 2019).

Material Science and Coordination Chemistry

  • Formation of Coordination Polymers : N-(2-Chloro-4-hydroxy-6-iodopyridin-3-YL)pivalamide derivatives have been used in the synthesis of coordination polymers, which are critical in material science and coordination chemistry. These polymers exhibit diverse topological structures and properties, such as sorption and catalytic activities (Matsumoto et al., 2012).

Safety And Hazards

Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product . It’s important to handle all chemicals with appropriate safety measures.

properties

IUPAC Name

N-(2-chloro-6-iodo-4-oxo-1H-pyridin-3-yl)-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClIN2O2/c1-10(2,3)9(16)14-7-5(15)4-6(12)13-8(7)11/h4H,1-3H3,(H,13,15)(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNCSGUAFIACQEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=C(NC(=CC1=O)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClIN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Chloro-4-hydroxy-6-iodopyridin-3-YL)pivalamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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